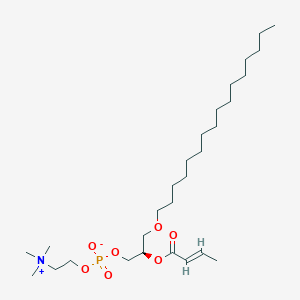

Buténoyl-PAF

Vue d'ensemble

Description

Butenoyl PAF is a PAF receptor agonist . It is a product of the oxidative decomposition of 2-arachidonoyl phospholipids . Although Butenoyl PAF is 10-fold less potent than PAF as a PAF receptor agonist, it is present in amounts 100-fold greater than enzymatically generated PAF .

Synthesis Analysis

Butenoyl PAF and butanoyl PAF are both products of the oxidative decomposition of 2-arachidonoyl phospholipids . Oxygenation of C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound with a 4-carbon residue esterified in the sn-2 position .Molecular Structure Analysis

The molecular formula of Butenoyl PAF is C28H56NO7P . The canonical SMILES representation isO=C(/C=C/C)OC@@H(OCCN+(C)C)=O)COCCCCCCCCCCCCCCCC . Chemical Reactions Analysis

Butenoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids . The oxygenation of C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound .Physical and Chemical Properties Analysis

Butenoyl PAF has a molecular weight of 549.7 . It is soluble in DMSO up to 0.5mg/ml and in dimethyl formamide up to 10mg/ml . It is recommended to store Butenoyl PAF at -20°C .Applications De Recherche Scientifique

Recherche sur l'inflammation

Le Buténoyl-PAF est un agoniste connu du récepteur PAF . Il joue un rôle important dans l'inflammation, étant sécrété par divers types de cellules, y compris les cellules endothéliales artérielles. Il peut activer les leucocytes polymorphonucléaires et les monocytes via des récepteurs spécifiques de la surface cellulaire. Cela fait du this compound un composé précieux dans l'étude des processus inflammatoires et le développement de médicaments anti-inflammatoires.

Modulation de la réponse immunitaire

La capacité du this compound à moduler la réponse immunitaire est d'un grand intérêt. Il est impliqué dans l'activation de l'inflammasome NLRP3-NEK7 indépendamment du récepteur PAF . Cette propriété est essentielle pour l'étude de la réponse immunitaire innée et pourrait conduire à de nouvelles approches thérapeutiques pour les troubles liés à l'immunité.

Mécanisme D'action

- Its role involves mediating various physiological functions, but its proinflammatory function remains incompletely understood .

- Potassium efflux and calcium influx are essential for this process, while lysosomal cathepsin and mitochondrial reactive oxygen species are not involved .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Orientations Futures

Butenoyl PAF is a physiologically relevant bioactive PAF-like molecule . It plays important roles in a variety of pathophysiological states including acute allergy, inflammation, asthma, gastrointestinal ulceration, and toxic shock . Future research may focus on its role in these conditions and its potential therapeutic applications.

Analyse Biochimique

Biochemical Properties

Butenoyl PAF plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate the inflammasome, resulting in IL-1β and IL-18 maturation . This process is dependent on NLRP3, ASC, caspase-1, and NEK7 .

Cellular Effects

Butenoyl PAF has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exacerbates peritonitis partly through inflammasome activation .

Molecular Mechanism

At the molecular level, Butenoyl PAF exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the canonical inflammasome independently of PAFR .

Propriétés

IUPAC Name |

[(2R)-2-[(E)-but-2-enoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h7,21,27H,6,8-20,22-26H2,1-5H3/b21-7+/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZBVCCSIMMDOV-UUUXUCBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334868 | |

| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474944-25-7 | |

| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of butenoyl platelet-activating factor (PAF) in the context of oxidized low-density lipoprotein (oxLDL) and inflammation?

A1: Butenoyl PAF, a specific type of PAF, is found in oxLDL and acts as a potent inflammatory mediator. [, ] Research indicates that it contributes to the formation of lipid bodies in leukocytes, which are associated with inflammation. [] Specifically, butenoyl PAF, along with other PAF-like phospholipids generated during LDL oxidation, activates the PAF receptor, ultimately leading to the formation of these lipid bodies. [] This process also involves the 5-lipoxygenase pathway, highlighting the complex interplay of signaling pathways in oxLDL-induced inflammation. []

Q2: How does the presence of butenoyl PAF in Schistosoma japonicum differ between those found in immunocompetent and immunodeficient mice, and what does this suggest about its role in parasite development?

A2: Interestingly, metabolomic analysis revealed significantly lower levels of butenoyl PAF in both male and female Schistosoma japonicum worms collected from SCID mice (lacking mature T and B cells) compared to those from immunocompetent BALB/c mice. [] This decrease in butenoyl PAF was particularly pronounced in female worms. [] This finding suggests a potential link between butenoyl PAF and the impaired growth and development observed in schistosomes residing within immunodeficient hosts. [] Further research is needed to elucidate the precise mechanisms by which butenoyl PAF influences parasite development within the context of the host immune system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)